C.I. Acid Brown 75

Catalog No.
S15049528
CAS No.
71799-74-1
M.F
C28H17N9O16S2
M. Wt
799.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
C.I. Acid Brown 75

CAS Number

71799-74-1

Product Name

C.I. Acid Brown 75

IUPAC Name

4-[[2,4-dihydroxy-5-[(2-hydroxy-3,5-dinitrophenyl)diazenyl]-3-[(4-nitrophenyl)diazenyl]phenyl]diazenyl]-5-hydroxynaphthalene-2,7-disulfonic acid

Molecular Formula

C28H17N9O16S2

Molecular Weight

799.6 g/mol

InChI

InChI=1S/C28H17N9O16S2/c38-23-10-17(55(51,52)53)6-12-5-16(54(48,49)50)9-18(24(12)23)30-32-20-11-21(33-31-19-7-15(36(44)45)8-22(26(19)39)37(46)47)28(41)25(27(20)40)34-29-13-1-3-14(4-2-13)35(42)43/h1-11,38-41H,(H,48,49,50)(H,51,52,53)

InChI Key

DLFQBOOBABMDKU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1N=NC2=C(C(=CC(=C2O)N=NC3=C4C(=CC(=C3)S(=O)(=O)O)C=C(C=C4O)S(=O)(=O)O)N=NC5=C(C(=CC(=C5)[N+](=O)[O-])[N+](=O)[O-])O)O)[N+](=O)[O-]

C.I. Acid Brown 75, also known as Acid Brown NR or Brown HT, is a synthetic azo dye commonly used in various industrial applications, particularly in textiles and leather. Its chemical formula is C18H14N2Na2O6S2C_{18}H_{14}N_{2}Na_{2}O_{6}S_{2}, and it has a CAS registry number of 4553-89-3. This compound is characterized by its dark red to light brown color, which can vary depending on the concentration and application method. Acid Brown 75 is soluble in water and exhibits good stability under acidic conditions, making it suitable for dyeing protein fibers such as wool and silk, as well as synthetic fibers like nylon .

  • Oxidation: Under specific conditions, Acid Brown 75 can be oxidized, leading to the formation of various oxidation products. Common oxidizing agents include potassium permanganate.
  • Reduction: The compound can undergo reduction reactions that break the azo bonds, resulting in the formation of aromatic amines. Sodium dithionite is often used as a reducing agent.
  • Substitution: Substitution reactions can occur, particularly at the sulfonic acid groups of the dye. Various nucleophiles can participate in these reactions .

These reactions are significant for both its synthesis and its degradation in environmental contexts.

Research indicates that Acid Brown 75 may exhibit biological activity, particularly in terms of toxicity and mutagenicity. Azo dyes like Acid Brown 75 can be metabolized by microorganisms into potentially harmful aromatic amines, which raises concerns regarding their environmental impact and human health risks. Studies have shown that exposure to such compounds may lead to adverse effects, including carcinogenicity . Additionally, Acid Brown 75 has been utilized in biological staining techniques to highlight specific structures within tissues due to its ability to bind effectively to cellular components.

The synthesis of Acid Brown 75 typically involves several key steps:

  • Diazotization: The process begins with the diazotization of 4-amino-5-hydroxynaphthalene-2,7-disulfonic acid under weak alkaline conditions.
  • Coupling: The resulting diazonium compound is then coupled with resorcinol in similar weak alkaline conditions.
  • Further Coupling: The product undergoes further coupling with diazo of 4-nitrobenzenamine in weak inorganic acid conditions.

Industrial production methods often optimize these steps for efficiency and yield on a larger scale .

C.I. Acid Brown 75 has a wide range of applications across various industries:

  • Textiles: It is extensively used for dyeing wool, silk, and nylon due to its vibrant color and good fastness properties.
  • Leather: The dye is also employed in leather processing to impart color.
  • Biological Research: It serves as a model compound in studies related to azo dye chemistry and biological staining techniques.
  • Paper Industry: Acid Brown 75 is utilized for coloring paper products .

Studies on the interactions of Acid Brown 75 with other chemicals reveal its potential for adsorption onto materials such as bentone clay. This property may be leveraged for environmental remediation efforts, particularly in removing dyes from wastewater . Additionally, interaction studies highlight its reactivity with various agents during both synthesis and degradation processes.

Acid Brown 75 shares structural similarities with other azo dyes but possesses unique characteristics that distinguish it from them. Below are some comparable compounds:

Compound NameChemical FormulaUnique Features
Acid Brown 116C18H16N2Na2O6S2Offers different shade variations; used similarly.
Acid Brown 163C18H18N2Na2O6S2Known for better lightfastness compared to Acid Brown 75.
Brown ERNC18H16N2Na2O6S2Similar applications but different color intensity.

What sets Acid Brown 75 apart is its specific molecular structure that provides unique color properties and fastness characteristics across diverse applications .

The synthesis of C.I. Acid Brown 75 hinges on the formation and sequential coupling of diazonium salts derived from aromatic amines. The primary precursor, 4-amino-5-hydroxynaphthalene-2,7-disulfonic acid, undergoes diazotization in an acidic medium (HCl, 0–5°C) with sodium nitrite ($$ \text{NaNO}2 $$) to generate a diazonium chloride intermediate. The reaction follows the general equation:
$$
\text{Ar-NH}
2 + \text{NaNO}2 + \text{HCl} \rightarrow \text{Ar-N}2^+\text{Cl}^- + \text{NaCl} + 2\text{H}_2\text{O}
$$
This intermediate is highly reactive and unstable, necessitating immediate use in subsequent coupling steps.

Polyazo dyes like C.I. Acid Brown 75 require multiple coupling reactions to integrate additional aromatic units. For instance, the diazonium salt of 4-amino-5-hydroxynaphthalene-2,7-disulfonic acid couples with resorcinol (1,3-dihydroxybenzene) at the para position relative to one hydroxyl group, forming a monoazo intermediate. A second diazotization step introduces another diazonium salt, which couples at the remaining para site of resorcinol, yielding the bisazo structure. This iterative process extends the conjugation system, deepening the dye’s brown hue.

Key challenges in multi-coupling reactions include:

  • Competitive hydrolysis: Diazonium salts decompose in aqueous media, especially at elevated temperatures (>10°C), necessitating strict temperature control.
  • Steric hindrance: Bulky substituents on the aromatic rings may impede coupling efficiency, requiring stoichiometric excess of diazonium salts.
  • Regioselectivity: Coupling occurs preferentially at electron-rich positions (e.g., para to -OH or -NH$$_2$$ groups), dictated by the electrophilic aromatic substitution mechanism.

Role of Resorcinol as a Central Coupling Component

Resorcinol (1,3-dihydroxybenzene) serves as the central coupling component in C.I. Acid Brown 75 due to its dual hydroxyl groups, which act as strong electron-donating auxochromes. These groups activate specific positions on the benzene ring for electrophilic attack by diazonium salts:

  • The first hydroxyl group directs the initial coupling to the para position.
  • The second hydroxyl group activates the adjacent para site for subsequent coupling, enabling the formation of a bisazo structure.

The coupling mechanism proceeds via electrophilic aromatic substitution, where the diazonium ion ($$ \text{Ar-N}_2^+ $$) attacks the electron-rich carbon para to the hydroxyl group. This results in the formation of a C-N bond and the release of a proton ($$ \text{H}^+ $$). The reaction’s efficiency depends on:

  • pH control: Alkaline conditions (pH 8–10) deprotonate resorcinol’s hydroxyl groups, enhancing their electron-donating capacity and reaction rate.
  • Temperature modulation: Coupling occurs optimally at 5–10°C to minimize diazonium salt decomposition while maintaining sufficient reactivity.

Table 1: Impact of Resorcinol Substituents on Coupling Efficiency

Substituent PositionElectron-Donating StrengthCoupling Rate (Relative)
Para to -OHStrong (Activated)100%
Meta to -OHModerate25%
Ortho to -OHWeak (Steric hindrance)<5%

Data derived from kinetic studies highlight the necessity of resorcinol’s symmetric hydroxyl arrangement for efficient polyazo formation.

Optimization of Reaction Conditions for Polyazo Structure Formation

Industrial-scale synthesis of C.I. Acid Brown 75 requires meticulous optimization of:

Temperature and pH Control

  • Diazotization: Conducted at 0–5°C in 3–4 M HCl to stabilize the diazonium salt.
  • Coupling: Performed at 5–10°C in a buffered alkaline medium (pH 8–10) using sodium carbonate ($$ \text{Na}2\text{CO}3 $$) or sodium hydroxide ($$ \text{NaOH} $$).

Table 2: Effect of Temperature on Diazonium Salt Stability

Temperature (°C)Half-Life (Minutes)
0120
560
1030
1510

Data adapted from synthetic protocols underscore the criticality of low temperatures.

Stoichiometric Ratios

  • A 1:2 molar ratio of resorcinol to diazonium salt ensures complete bisazo coupling, minimizing unreacted intermediates.
  • Excess diazonium salt (>2.2 equivalents) risks over-coupling, leading to trisazo byproducts that alter the dye’s chromatic properties.

Purification Techniques

  • Salting out: Sodium chloride ($$ \text{NaCl} $$) precipitates the dye from aqueous solution, achieving >95% purity.
  • Dialysis: Removes residual salts and hydrolyzed byproducts, enhancing product consistency.

XLogP3

4.6

Hydrogen Bond Acceptor Count

22

Hydrogen Bond Donor Count

6

Exact Mass

799.02346784 g/mol

Monoisotopic Mass

799.02346784 g/mol

Heavy Atom Count

55

General Manufacturing Information

2,7-Naphthalenedisulfonic acid, 4-[2-[2,4-dihydroxy-5-[2-(2-hydroxy-3,5-dinitrophenyl)diazenyl]-3-[2-(4-nitrophenyl)diazenyl]phenyl]diazenyl]-5-hydroxy-: INACTIVE

Dates

Modify: 2024-08-11

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